molecular formula C16H20N4O2S B2890144 2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide CAS No. 2034204-57-2

2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide

Cat. No.: B2890144
CAS No.: 2034204-57-2
M. Wt: 332.42
InChI Key: KYFSUAIAMLNFNV-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Imidazole and Pyrimidine Derivatives in Antitumor Activity

Research has highlighted the significant potential of imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and 4-nitro-5-thioimidazole, among others, for their antitumor activities. These compounds, some of which have advanced past preclinical testing, demonstrate the diverse biological properties that can be explored for new antitumor drugs. The structural variety within this class suggests a broad potential for the synthesis of compounds with varied biological effects, including antitumor properties (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives are significant in the development of optical sensors and have extensive biological and medicinal applications. The ability of these derivatives to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. This versatility highlights the broader implications of pyrimidine derivatives in scientific research, beyond their use in medicinal chemistry to include applications in the development of optical sensors (Jindal & Kaur, 2021).

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole moieties are recognized for their role in many biologically active compounds, serving as pharmacophores. These derivatives exhibit a wide array of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis of pyrazole-appended heterocyclic skeletons highlights their importance in medicinal chemistry and potential for creating more active biological agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Quinazolines and Pyrimidines for Optoelectronic Materials

Research into quinazoline and pyrimidine derivatives has expanded into their applications in optoelectronics. The incorporation of these fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are used in organic light-emitting diodes, photoelectric conversion elements, and more, demonstrating the broad applicability of these chemical structures beyond traditional biological and medicinal uses (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

2,4-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10-14(23-11(2)19-10)15(21)20-12-4-6-13(7-5-12)22-16-17-8-3-9-18-16/h3,8-9,12-13H,4-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFSUAIAMLNFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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